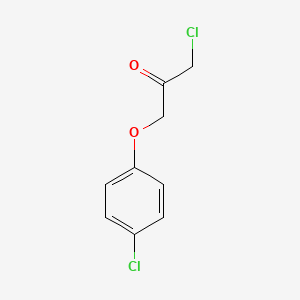

1-Chloro-3-(4-chlorophenoxy)propan-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-(4-chlorophenoxy)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c10-5-8(12)6-13-9-3-1-7(11)2-4-9/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVICFYIGXQRSRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)CCl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599694 | |

| Record name | 1-Chloro-3-(4-chlorophenoxy)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57264-54-7 | |

| Record name | 1-Chloro-3-(4-chlorophenoxy)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 1 Chloro 3 4 Chlorophenoxy Propan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone for the structural determination of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, a complete picture of the atomic connectivity and chemical environment of 1-Chloro-3-(4-chlorophenoxy)propan-2-one can be assembled.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons of the 4-chlorophenoxy group will appear as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring. The protons on the carbon atoms adjacent to the chlorine and the ether linkage will be shifted downfield due to the electron-withdrawing effects of these substituents.

The ¹³C NMR spectrum will complement the proton data, showing signals for each unique carbon atom. The carbonyl carbon is expected to have the most downfield chemical shift. The carbons of the aromatic ring will appear in the typical aromatic region, with their chemical shifts influenced by the chloro and ether substituents. The aliphatic carbons will be found in the upfield region of the spectrum.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₂Cl | 4.2 - 4.4 | Singlet |

| CH₂O | 4.7 - 4.9 | Singlet |

| Ar-H (ortho to O) | 6.8 - 7.0 | Doublet |

| Ar-H (meta to O) | 7.2 - 7.4 | Doublet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 200 - 205 |

| C (Ar-O) | 156 - 158 |

| C (Ar-Cl) | 128 - 130 |

| CH (Ar) | 129 - 131 |

| CH (Ar) | 115 - 117 |

| CH₂O | 70 - 75 |

| CH₂Cl | 45 - 50 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, COSY would primarily show correlations between the ortho and meta protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for the CH₂Cl and CH₂O groups, as well as the aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. Key HMBC correlations would be expected between the protons of the CH₂O group and the aromatic carbon attached to the ether oxygen, as well as the carbonyl carbon. Similarly, the protons of the CH₂Cl group would show a correlation to the carbonyl carbon.

Vibrational Spectroscopy (FT-IR, FT-Raman) in Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. orgchemboulder.comlibretexts.org The position of this band is sensitive to the electronic environment; the presence of the adjacent electron-withdrawing chlorine atom is expected to shift this band to a higher wavenumber compared to a simple aliphatic ketone. orgchemboulder.com Another key feature will be the C-O stretching vibrations of the aryl ether linkage, which typically appear as two distinct bands. blogspot.comspectroscopyonline.com The C-Cl stretching vibration will also be present, usually in the fingerprint region of the spectrum.

FT-Raman spectroscopy, which is complementary to FT-IR, would be particularly useful for observing the vibrations of the aromatic ring and other non-polar bonds.

Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic) | 3000 - 2850 | Medium |

| C=O (α-chloroketone) | 1725 - 1745 | Strong |

| C=C (Aromatic) | 1600 - 1450 | Medium-Strong |

| C-O (Aryl ether, asymmetric) | 1250 - 1200 | Strong |

| C-O (Aryl ether, symmetric) | 1050 - 1000 | Medium |

| C-Cl | 800 - 600 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) would be observed, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion is expected to proceed through several pathways. Alpha-cleavage adjacent to the carbonyl group is a common fragmentation for ketones, which could lead to the loss of the chloromethyl radical (•CH₂Cl) or the 4-chlorophenoxymethyl radical (•CH₂O-Ar-Cl). youtube.comyoutube.com Cleavage of the ether bond could also occur, leading to the formation of a 4-chlorophenoxy cation or a related fragment. nih.gov

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Identity |

| 218/220/222 | [M]⁺ |

| 169/171 | [M - CH₂Cl]⁺ |

| 141/143 | [M - OCH₂CO-Ar-Cl]⁺ |

| 128/130 | [C₇H₄ClO]⁺ |

| 77 | [C₆H₅]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from the π → π* transitions of the aromatic ring. The presence of the chlorine and ether substituents on the benzene ring will influence the position and intensity of these absorptions. The carbonyl group also has a weak n → π* transition, which may be observed as a shoulder on the more intense aromatic absorptions.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information in the solid state. wikipedia.org This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the three-dimensional packing of the molecules in the crystal lattice and provide insights into any intermolecular interactions, such as halogen bonding or dipole-dipole interactions, which govern the solid-state architecture. The analysis of crystal structures of similar aromatic ketones can provide a basis for predicting the likely packing motifs and intermolecular forces at play. mdpi.comacs.org

Theoretical and Computational Chemistry Investigations of 1 Chloro 3 4 Chlorophenoxy Propan 2 One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. By solving approximations of the Schrödinger equation, these methods elucidate the electronic structure, which in turn governs the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. nih.govmdpi.com A key application of DFT is geometry optimization, an iterative process that systematically alters the positions of atoms to find the most stable arrangement, corresponding to the lowest possible ground state energy. wikipedia.orgyoutube.com For organic molecules, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) paired with basis sets such as 6-311G(d,p) have proven effective in providing accurate geometries and energetic properties. nih.govinpressco.com

Table 1: Representative Optimized Geometric Parameters from DFT Calculations for Similar Structural Motifs

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP/6-311G(d,p)) |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| Bond Length | C-Cl (aliphatic) | ~1.78 Å |

| Bond Length | C-Cl (aromatic) | ~1.74 Å |

| Bond Length | C-O (ether) | ~1.37 Å |

| Bond Angle | O=C-CH₂ | ~120° |

| Dihedral Angle | C-O-C-C | Variable, defines conformation |

Note: These values are illustrative, based on typical DFT results for the functional groups present in the title compound.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as the electron donor (nucleophile), while the LUMO is the lowest-energy orbital capable of accepting electrons, thus acting as the electron acceptor (electrophile). taylorandfrancis.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For 1-Chloro-3-(4-chlorophenoxy)propan-2-one, the HOMO is expected to have significant contributions from the lone pair electrons on the oxygen and chlorine atoms. The LUMO is likely to be centered on the antibonding π* orbital of the carbonyl group (C=O), making the carbonyl carbon an electrophilic site. The HOMO-LUMO gap provides a quantitative measure of the molecule's electronic stability and susceptibility to chemical reactions.

Table 2: Illustrative FMO Energies from DFT Calculations on Analogous Aromatic Ketones

| Compound Analogue | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Chalcone Derivative 4a | -6.2083 | -2.5021 | 3.7062 |

| Chalcone Derivative 4b (p-tolyl) | -6.1491 | -2.4117 | 3.7374 |

| Chalcone Derivative 4c (p-bromophenyl) | -6.4273 | -2.8109 | 3.6164 |

Data adapted from studies on chalcone derivatives, which share the aromatic ketone motif. A lower energy gap, as seen in 4c, suggests higher reactivity. nih.gov

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of classical Lewis structures, lone pairs, and delocalizing interactions. wikipedia.orgnih.govwisc.edu It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals. This localization allows for the study of hyperconjugative interactions, which are stabilizing effects resulting from the donation of electron density from an occupied (donor) NBO to an unoccupied (acceptor) NBO. materialsciencejournal.orgjoaquinbarroso.com

The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). stackexchange.comnih.gov A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. materialsciencejournal.org For this compound, significant interactions would be expected, such as the delocalization of lone pair (LP) electron density from the ether oxygen (O) and the chlorine atoms (Cl) into adjacent antibonding orbitals (e.g., σ* or π*).

Table 3: Representative NBO Stabilization Energies (E(2)) for Key Interactions in Similar Molecules

| Donor NBO (Occupancy) | Acceptor NBO (Occupancy) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) | π(C=C)arom | ~20-30 | Resonance stabilization of the ring |

| LP (Cl)arom | π(C=C)arom | ~5-10 | Resonance stabilization of the ring |

| π(C=C)arom | π(C=O) | ~2-5 | Conjugation effect |

| LP (O)carbonyl | σ(C-C) | ~2-4 | Hyperconjugation |

Note: E(2) values are illustrative and represent typical stabilization energies for the types of hyperconjugative interactions expected in the title compound based on published data for analogous systems. researchgate.netresearchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. youtube.comyoutube.com The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values.

Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas of intermediate or near-zero potential.

For this compound, the MEP surface would show:

Negative Potential (Red/Yellow): Concentrated around the carbonyl oxygen due to its high electronegativity and lone pairs. The ether oxygen and the chlorine atoms would also exhibit regions of negative potential. These are the primary sites for interaction with electrophiles or for hydrogen bonding.

Positive Potential (Blue): Likely found on the hydrogen atoms, particularly the α-hydrogens adjacent to the carbonyl group, making them slightly acidic.

Neutral Potential (Green): The aromatic ring and alkyl chain would show a mix of potentials, with the π-system of the ring being generally electron-rich.

This visual representation helps in understanding intermolecular interactions and predicting how the molecule will interact with other reagents or biological targets. walisongo.ac.id

The Electron Localization Function (ELF) is a method used to visualize regions in a molecule where electron pairs are localized, such as covalent bonds and lone pairs. cam.ac.ukjussieu.frjussieu.fr ELF values range from 0 to 1, where a high value (close to 1) indicates a high degree of electron localization, characteristic of covalent bonds, lone pairs, and atomic cores. researchgate.net

In this compound, an ELF analysis would distinctly show:

High localization basins corresponding to the C-C, C-H, C-O, and C-Cl single bonds.

A characteristic basin for the C=O double bond.

Separate, distinct basins for the lone pairs on the oxygen and chlorine atoms.

The Local Orbital Locator (LOL) provides similar information but is based on the kinetic energy density. Both ELF and LOL offer a chemically intuitive picture of the electron distribution, confirming the locations of bonds and lone pairs as predicted by Lewis structures and providing a more detailed view of the molecule's electronic framework. cdnsciencepub.com

Molecular Modeling and Docking Studies of this compound Analogues

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). semanticscholar.orgjaper.in This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. nih.gov

While specific docking studies for this compound are not available, numerous studies have been performed on analogues containing chlorophenyl or related motifs, often targeting enzymes like tubulin, which is a key target for anticancer drugs. semanticscholar.orgekb.eg These studies evaluate how well the ligand fits into the active site of the protein, calculating a "docking score" that estimates the binding free energy (a more negative score indicates a stronger predicted interaction). researchgate.netmdpi.com

For example, studies on thiazole derivatives and indole-based compounds targeting the colchicine binding site of tubulin show that molecules with 3,4,5-trimethoxyphenyl or chlorophenyl groups can exhibit potent inhibitory activity. nih.govmdpi.com The docking analysis reveals key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the binding pocket (e.g., Cys241, Leu252, Ala316). mdpi.commdpi.com

Table 4: Representative Docking Scores of Analogous Tubulin Inhibitors

| Compound/Analogue Class | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Thiazole Derivative 7c | Tubulin (Colchicine site) | -14.15 | Cys241, Leu255, Val318 |

| Thiazole Derivative 9a | Tubulin (Colchicine site) | -14.50 | Cys241, Asn258, Met259 |

| Corosolic Acid | Tubulin (1SAO) | -7.35 | Not specified |

| Tormentic Acid | Tubulin (1SAO) | -5.15 | Not specified |

| Indole Derivative 3a | Tubulin (1SAO) | Not specified | Cys241 (H-bond) |

Data adapted from molecular docking studies on various compounds targeting tubulin. researchgate.netnih.govmdpi.com These results illustrate the range of binding affinities and interactions observed for molecules with structural similarities to the title compound.

Computational Methodologies for Ligand-Target Interaction Profiling

The investigation of how small molecules like this compound interact with biological targets is a cornerstone of modern drug discovery and computational toxicology. A variety of computational methodologies are employed to predict and analyze these interactions, providing insights into potential efficacy and mechanism of action. These methods can be broadly categorized as ligand-based, target-based, or a hybrid of both.

Target-based approaches, which are contingent on the availability of a three-dimensional structure of the macromolecular target, are central to structure-based drug design (SBDD). Molecular docking is a primary technique in this category, used to predict the preferred orientation and conformation (the "pose") of a ligand when bound to a target's binding site. This method uses search algorithms to generate numerous possible poses and then employs scoring functions to rank them based on predicted binding affinity. For novel targets where the binding site is unknown, blind docking simulations can be performed across the entire protein surface, although this is computationally more intensive.

Ligand-based methods are utilized when the structure of the target is unknown but a set of molecules with known activity is available. These approaches, including pharmacophore modeling and quantitative structure-activity relationship (QSAR) analysis, rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to interact with a specific target.

Hybrid approaches, such as proteochemometric modeling (PCM), integrate information from both the chemical space of ligands and the genomic space of protein targets into a single model, offering a more comprehensive interaction profile.

Table 1: Overview of Computational Methodologies for Ligand-Target Profiling

| Methodology | Primary Approach | Description | Requirement |

|---|---|---|---|

| Molecular Docking | Target-Based | Predicts the binding pose and affinity of a ligand within a target's active site. | 3D structure of the target protein. |

| Virtual Screening | Target- or Ligand-Based | Computationally screens large libraries of compounds to identify potential hits for a specific target. | 3D target structure (for structure-based) or known active ligands (for ligand-based). |

| Pharmacophore Modeling | Ligand-Based | Identifies the essential 3D arrangement of functional groups necessary for biological activity. | A set of active molecules with a common mechanism of action. |

| Molecular Dynamics (MD) Simulation | Target-Based | Simulates the movement of atoms in a ligand-target complex over time to assess stability and dynamics. | 3D structure of the ligand-target complex. |

| Proteochemometric Modeling (PCM) | Hybrid | Integrates both ligand and target structural information to predict interactions across protein families. | Data on multiple ligands and multiple related targets. |

Prediction of Binding Modes and Interaction Energies (Methodological Focus)

The accurate prediction of a ligand's binding mode and the strength of its interaction with a target are critical goals of computational chemistry. Molecular docking serves as the foundational method for predicting the binding conformation. The process involves two main steps: sampling the conformational space of the ligand within the binding site and scoring the generated poses. Advanced docking algorithms can account for the flexibility of the ligand and, in some cases, the receptor, to more accurately simulate the dynamic nature of molecular interactions.

Once a binding pose is predicted, a more rigorous calculation of the interaction energy is often performed. This energy quantifies the strength of the noncovalent interactions stabilizing the ligand-receptor complex. Several methods are available, each offering a different balance of accuracy and computational cost.

A common approach is the use of end-point methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods calculate the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with a calculation of the solvation energy. The Linear Interaction Energy (LIE) method is another end-point technique that computes binding affinities by considering the difference in the electrostatic and van der Waals interaction energies of the ligand with its surroundings in the bound and free states.

More computationally intensive methods, such as fragment molecular orbital (FMO) calculations, can provide a more precise analysis by dividing the system into smaller fragments and calculating their interaction energies based on quantum mechanics. First-principle theories can also be used to calculate interaction energies with high accuracy, considering factors like basis set superposition error (BSSE). These methods can dissect the total interaction energy into its fundamental components, including electrostatics, polarization, London dispersion, and exchange-repulsion, offering detailed mechanistic insights into the binding event.

Table 2: Key Components in Interaction Energy Calculations

| Energy Component | Description | Contribution to Binding |

|---|---|---|

| Van der Waals (vdW) Energy | Represents short-range attractive (dispersion) and repulsive forces between non-bonded atoms. | Contributes to shape complementarity and hydrophobic interactions. |

| Electrostatic (Coulomb) Energy | Describes the interaction between the partial charges of the ligand and the target atoms. | Crucial for interactions involving polar groups, charged species, and hydrogen bonds. |

| Solvation Free Energy | The energy cost or gain associated with transferring the ligand and protein from solvent to the binding site. It has polar and nonpolar components. | Accounts for the desolvation penalty and the hydrophobic effect. |

| Interaction Entropy | Represents the change in the system's entropy upon ligand binding, reflecting changes in conformational freedom. | An often-overlooked but significant contributor to the overall binding free energy. |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks for this compound Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For derivatives of this compound, computational methods can systematically probe the impact of specific structural modifications. Different molecular structures can significantly affect a compound's physicochemical properties, toxicity, and biological effects.

Computational analysis of related chlorophenoxy compounds has highlighted several key structural features that are fundamental for interaction with biological targets. These often include:

The Chlorophenoxy Moiety: This group can engage in hydrophobic and π-π stacking interactions within a receptor's binding pocket. The position of the chlorine atom (e.g., para position) is often critical, as it can influence charge distribution and steric fit.

The Ether Oxygen: The lone electron pairs on the ether oxygen can participate in conjugation with the aromatic ring's π-system, creating a favorable charge distribution for optimal interaction with a receptor.

The Aliphatic Chain and Ketone Group: The length and flexibility of the linker between the chlorophenoxy group and the terminal chloro-acetyl group are crucial for achieving the correct spatial orientation for binding.

The Terminal Chlorine Atom: This electrophilic center can potentially form halogen bonds or covalent interactions with nucleophilic residues in a target protein.

By creating a library of virtual derivatives of this compound (e.g., by altering the substituent on the phenyl ring, changing the linker length, or replacing the chlorine atoms) and evaluating them using docking and interaction energy calculations, researchers can build a detailed SAR model. This model helps to rationalize the molecular function and guides the design of new analogues with potentially enhanced or modulated activity.

Quantitative Structure-Activity Relationship (QSAR) modeling formalizes the SAR by establishing a mathematical relationship between the chemical structures of a series of compounds and their biological activities. The goal is to develop a predictive model that can estimate the activity of new, untested compounds.

The development of a QSAR model involves several key steps:

Data Set Preparation: A dataset of structurally related compounds (derivatives of this compound) with experimentally measured biological activity is compiled. This set is typically divided into a training set for model development and a test set for external validation.

Descriptor Calculation: For each molecule, a large number of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., surface area), and physicochemical properties (e.g., logP).

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates a selection of the most relevant descriptors with the observed biological activity.

Model Validation: The model's reliability and predictive power must be rigorously validated. Internal validation techniques like cross-validation (e.g., leave-one-out) assess the model's robustness. Crucially, external validation, which involves using the model to predict the activities of the independent test set compounds, is considered the most definitive test of a model's predictive ability.

Table 3: Examples of Molecular Descriptors for QSAR Studies

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional (0D/1D) | Molecular Weight (MW) | The overall size of the molecule. |

| Atom Counts (nCl, nO) | The number of specific atom types present. | |

| Topological (2D) | Kappa Shape Indices (κ) | Molecular shape and flexibility. |

| Wiener Index | Information about molecular branching. | |

| Geometrical (3D) | Solvent-Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent. |

| Molecular Volume | The three-dimensional space occupied by the molecule. | |

| Physicochemical/Electronic | LogP | Hydrophobicity/lipophilicity of the molecule. |

| Dipole Moment | The overall polarity and charge distribution of the molecule. | |

| Topological Polar Surface Area (TPSA) | A measure of the polar surface area, related to transport properties. |

The quality and predictive power of a QSAR model are assessed using a variety of statistical metrics. A robust model must not only fit the training data well but also accurately predict the activity of new compounds.

Following the guidelines established by the Organisation for Economic Co-operation and Development (OECD), a valid QSAR model should have a defined endpoint, an unambiguous algorithm, and a defined domain of applicability (AD). The AD specifies the chemical space, defined by the descriptors of the training set, within which the model can make reliable predictions. Any prediction for a compound that falls outside the AD is considered an extrapolation and is less reliable.

The interpretation of the final QSAR equation provides valuable insights into the mechanism of action. By examining the descriptors included in the model and the sign and magnitude of their coefficients, one can infer which structural properties are positively or negatively correlated with biological activity. For example, a positive coefficient for LogP would suggest that increasing hydrophobicity enhances activity, while a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental. This mechanistic interpretation is a key outcome of QSAR studies, guiding future chemical design.

Table 4: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Indication of a Good Model |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness-of-fit for the training set. | Value close to 1.0. |

| Q² (Cross-Validated R²) | Measures the internal predictive ability of the model, typically from leave-one-out (LOO) cross-validation. | High value (e.g., > 0.6), and the difference between R² and Q² should not be large. |

| R²_pred (External R²) | Measures the predictive power of the model on an external test set. | High value (e.g., > 0.6). Considered a true measure of predictivity. |

| RMSE (Root Mean Square Error) | Represents the average magnitude of the error in the predicted values for the training (RMSEC) or test (RMSEP) sets. | Low value. |

| Applicability Domain (AD) | Defines the chemical space in which the model's predictions are considered reliable. | New compounds should fall within the defined domain. |

Conformational Analysis and Molecular Dynamics Simulations of this compound

While QSAR models often use static 2D or 3D descriptors, molecules like this compound are inherently flexible. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore this flexibility and understand the dynamic behavior of the molecule, both alone and in complex with a biological target.

Conformational analysis aims to identify the stable, low-energy conformations of the molecule. Due to the rotatable bonds in its propane (B168953) linker and the connection to the phenoxy ring, this compound can adopt numerous shapes. Theoretical calculations can identify which of these conformers are energetically preferred. This is important because the bioactive conformation—the shape the molecule adopts when it binds to its target—is typically a low-energy state.

Molecular dynamics (MD) simulations provide a more detailed, time-resolved view of molecular motion. An MD simulation calculates the forces between atoms and uses them to simulate their movements over time, effectively creating a "movie" of molecular behavior. When applied to a ligand-target complex predicted by docking, MD simulations can:

Assess Binding Stability: MD can test whether the predicted binding pose is stable over time or if the ligand dissociates or shifts to a different orientation.

Reveal Protein Flexibility: It can show how the protein target adapts its shape to accommodate the ligand, a phenomenon known as induced fit.

Characterize Water's Role: MD explicitly simulates solvent molecules, allowing for the analysis of the crucial role that water molecules often play in mediating ligand-protein interactions.

Refine Binding Energy Calculations: Trajectories from MD simulations provide the conformational ensembles needed for more accurate binding free energy calculations using methods like MM/PBSA or LIE.

Together, conformational analysis and MD simulations offer a dynamic perspective that complements the static pictures provided by docking and QSAR, leading to a more comprehensive understanding of the molecular basis of action for this compound.

Environmental Fate and Degradation Pathways of 1 Chloro 3 4 Chlorophenoxy Propan 2 One

Abiotic Degradation Mechanisms

Abiotic degradation encompasses the chemical and physical processes that break down a compound without the involvement of living organisms. For 1-Chloro-3-(4-chlorophenoxy)propan-2-one, the primary abiotic degradation mechanisms are expected to be photodegradation, hydrolysis, and thermal decomposition.

Investigation of Photodegradation Pathways and Kinetics under Various Conditions

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. The aromatic ring and the carbonyl group in this compound are chromophores that can absorb ultraviolet (UV) radiation, leading to the cleavage of chemical bonds.

The primary photochemical reaction is anticipated to be the homolytic cleavage of the carbon-chlorine (C-Cl) bond at the α-position to the ketone. This is a well-documented reaction for α-chloroketones, which upon absorption of UV light, can generate a radical intermediate. This radical can then undergo further reactions, such as hydrogen abstraction from the surrounding medium, leading to the formation of 3-(4-chlorophenoxy)propan-2-one.

Another potential photodegradation pathway involves the cleavage of the ether linkage between the chlorophenoxy group and the propanone backbone. This can result in the formation of 4-chlorophenol (B41353) and a chlorinated ketone fragment. The kinetics of photodegradation are expected to be influenced by factors such as the intensity and wavelength of light, the presence of photosensitizers in the environment (e.g., humic acids), and the solvent medium.

| Parameter | Predicted Condition/Effect | Rationale based on Analogous Compounds |

| Primary Photolytic Cleavage Site | Carbon-Chlorine bond | α-Chloroketones are known to undergo C-Cl bond homolysis upon UV irradiation. |

| Secondary Photolytic Cleavage Site | Ether linkage (C-O bond) | Photolysis of some aromatic ethers can lead to the cleavage of the ether bond. |

| Key Photodegradation Products | 3-(4-chlorophenoxy)propan-2-one, 4-chlorophenol | Resulting from C-Cl and ether bond cleavage, respectively. |

| Influence of Photosensitizers | Enhanced degradation rate | Humic and fulvic acids can absorb light and transfer energy to the compound, accelerating its degradation. |

Hydrolytic Degradation Studies and Identification of Transformation Products

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The α-chloroketone moiety in this compound is susceptible to nucleophilic substitution by water, which can lead to the replacement of the chlorine atom with a hydroxyl group, forming 1-hydroxy-3-(4-chlorophenoxy)propan-2-one. This reaction is generally slow at neutral pH but can be catalyzed by acidic or basic conditions.

Under basic conditions, the hydrolysis of α-chloroketones can be more complex, potentially leading to Favorskii rearrangement products, depending on the structure of the ketone. However, for a primary α-chloroketone like the target compound, simple substitution to the α-hydroxyketone is a more likely pathway.

The ether linkage is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). Therefore, the primary hydrolytic transformation product is expected to be the α-hydroxyketone derivative.

| pH Condition | Predicted Hydrolytic Pathway | Major Transformation Product | Relative Rate |

| Acidic | Catalyzed nucleophilic substitution | 1-Hydroxy-3-(4-chlorophenoxy)propan-2-one | Moderate |

| Neutral | Slow nucleophilic substitution | 1-Hydroxy-3-(4-chlorophenoxy)propan-2-one | Slow |

| Basic | Catalyzed nucleophilic substitution | 1-Hydroxy-3-(4-chlorophenoxy)propan-2-one | Moderate to Fast |

Thermal Decomposition Profiles

Thermal decomposition is the breakdown of a chemical compound by heat. At elevated temperatures, organic molecules become unstable and break apart. The thermal stability of this compound will be dictated by the strength of its chemical bonds.

The weakest bonds in the molecule are likely the C-Cl and the C-O ether bonds. Thermal decomposition is expected to initiate with the cleavage of these bonds. Pyrolysis studies of chlorinated aromatic compounds and ketones suggest that at high temperatures, a complex mixture of smaller molecules can be formed, including chlorinated phenols, carbon monoxide, and various hydrocarbon fragments. In the presence of oxygen, combustion would lead to the formation of carbon dioxide, water, and hydrogen chloride.

Specific decomposition temperatures are not available for this compound, but based on analogous structures, significant decomposition would be expected at temperatures exceeding 200-300°C. The formation of more toxic byproducts, such as polychlorinated dibenzodioxins and dibenzofurans, is a possibility at higher temperatures, especially in the presence of a catalyst, although this is a complex process dependent on various conditions.

Biotic Degradation Mechanisms

Biotic degradation involves the transformation of a chemical compound by living organisms, primarily microorganisms. The structural features of this compound suggest that it could be susceptible to microbial attack.

Microbial Transformation Studies and Biodegradation Pathways

Microorganisms possess a diverse array of enzymes that can catalyze the breakdown of xenobiotic compounds. The biodegradation of this compound is likely to proceed through the initial cleavage of the ether bond or dehalogenation.

Many bacteria are known to degrade chlorophenoxy compounds. A common initial step is the cleavage of the ether linkage, often by mono- or dioxygenase enzymes, to yield 4-chlorophenol and a corresponding aliphatic side chain. The resulting 4-chlorophenol is a well-studied environmental pollutant that can be further degraded by various microbial pathways. These pathways typically involve hydroxylation of the aromatic ring to form a chlorocatechol, followed by ring cleavage and subsequent metabolism. nih.govscienceopen.com

Alternatively, microbial dehalogenases could catalyze the removal of the chlorine atom from the aliphatic chain, leading to the formation of 3-(4-chlorophenoxy)propan-2-one. This product could then undergo further degradation, potentially starting with the cleavage of the ether bond.

| Microbial Process | Key Enzyme Type | Initial Transformation Products | Subsequent Degradation Pathway |

| Ether Cleavage | Monooxygenases, Dioxygenases | 4-Chlorophenol, 1-chloro-propan-2-one | Degradation of 4-chlorophenol via chlorocatechol pathway. |

| Dehalogenation | Dehalogenases | 3-(4-chlorophenoxy)propan-2-one | Ether cleavage followed by degradation of the aromatic ring. |

Enzymatic Degradation Mechanisms in Environmental Systems

The specific enzymes involved in the degradation of this compound have not been identified. However, based on the degradation of similar compounds, several classes of enzymes are likely to play a role.

Etherases , a class of enzymes that catalyze the cleavage of ether bonds, are crucial for the breakdown of many aromatic ether compounds. These enzymes are found in various bacteria and fungi. The cleavage of the ether bond in this compound would be a critical step in its mineralization.

Dehalogenases are enzymes that catalyze the removal of halogen atoms from organic compounds. Both oxidative and hydrolytic dehalogenases exist and could potentially act on the chlorinated propanone moiety of the molecule.

Dioxygenases are key enzymes in the degradation of aromatic compounds. Following the initial cleavage of the ether bond to form 4-chlorophenol, catechol dioxygenases would be responsible for the aromatic ring cleavage, a critical step in the complete mineralization of the compound. nih.gov

Environmental Transport and Persistence Studies of this compound

The environmental transport and persistence of the chemical compound this compound are dictated by a combination of its chemical structure and the surrounding environmental conditions. Lacking direct experimental studies on this specific molecule, an assessment of its likely environmental behavior can be extrapolated from data on its constituent functional groups: a 4-chlorophenoxy group, an ether linkage, and an α-chloro ketone moiety.

Chemical Transformations

Hydrolysis: The presence of an α-chloro ketone structure suggests that hydrolysis could be a significant transformation pathway. The carbon atom alpha to the carbonyl group is susceptible to nucleophilic attack, which can lead to the displacement of the chlorine atom. This reaction is anticipated to be pH-dependent, potentially accelerating under basic conditions. The hydrolysis product would be 1-hydroxy-3-(4-chlorophenoxy)propan-2-one. While specific rates for this compound are unavailable, studies on other α-chloro ketones indicate that this can be a primary degradation route in aqueous environments.

Photodegradation: The aromatic (4-chlorophenoxy) and carbonyl (ketone) groups in the molecule suggest a potential for photodegradation. Aromatic ketones are known to absorb ultraviolet radiation, which can lead to the formation of excited triplet states. These excited states can then initiate various degradation reactions. For this compound, potential photodegradation pathways could include cleavage of the ether bond or dechlorination. The presence of chlorine atoms on the aromatic ring might also influence the rate and products of photolysis. Research on other aromatic ketones has shown they can act as photosensitizers, potentially accelerating the degradation of other organic compounds in sunlit surface waters.

Table 1: Predicted Primary Degradation Pathways and Products

| Degradation Pathway | Triggering Factor | Potential Primary Transformation | Expected Primary Products |

| Hydrolysis | Water, pH | Nucleophilic substitution of chlorine | 1-hydroxy-3-(4-chlorophenoxy)propan-2-one, Chloride ions |

| Photodegradation | Sunlight (UV radiation) | Photo-cleavage, Dechlorination | 4-chlorophenol, various smaller organic fragments |

| Biodegradation | Microbial activity | Ether cleavage, Dechlorination | 4-chlorophenol, 1-chloro-propan-2-one derivatives |

Mobility

The mobility of this compound in the environment is influenced by its partitioning behavior between soil/sediment and water, as well as its volatility.

Soil and Sediment Mobility: The mobility in soil is largely governed by the organic carbon-water (B12546825) partition coefficient (Koc). Compounds with structural similarities to phenoxy herbicides tend to have moderate to low mobility in soils with higher organic matter content. The 4-chlorophenoxy group suggests that this compound will likely adsorb to organic matter in soil and sediment, which would limit its transport to groundwater. However, in soils with low organic content, the potential for leaching may be higher.

Water Solubility and Volatility: While specific data is unavailable, the structure suggests a relatively low water solubility. Its potential for volatilization from water surfaces is expected to be low due to its molecular weight and the presence of polar functional groups.

Table 2: Estimated Mobility Characteristics

| Environmental Compartment | Key Influencing Factor | Predicted Mobility | Rationale |

| Soil | Organic Carbon Content | Low to Moderate | Adsorption of the 4-chlorophenoxy moiety to organic matter. |

| Water | Water Solubility | Limited Leaching | Expected low to moderate water solubility. |

| Air | Vapor Pressure | Low | High molecular weight and polar functional groups suggest low volatility. |

In the absence of empirical data, Quantitative Structure-Activity Relationship (QSAR) models could provide more specific estimations of the physicochemical properties and environmental fate of this compound. These models use the chemical structure to predict properties like water solubility, vapor pressure, and partition coefficients, which are crucial for a comprehensive environmental risk assessment.

Role of 1 Chloro 3 4 Chlorophenoxy Propan 2 One As a Key Synthetic Intermediate in Advanced Organic Synthesis

Facilitating the Synthesis of Complex Molecules with Diverse Scaffolds

The structure of 1-Chloro-3-(4-chlorophenoxy)propan-2-one, featuring a reactive α-chloroketone, makes it an excellent precursor for the synthesis of various heterocyclic compounds. The chlorine atom alpha to the carbonyl group is a good leaving group, readily displaced by nucleophiles, while the carbonyl group itself can undergo a variety of reactions such as condensation and addition. This dual reactivity allows for the construction of diverse molecular scaffolds.

A prominent example of its application is in the synthesis of substituted 1,2,4-triazole (B32235) derivatives. chemmethod.comnih.govnih.gov The synthesis generally involves the reaction of the α-chloroketone with a hydrazine derivative, followed by cyclization to form the triazole ring. This methodology provides access to a wide array of substituted triazoles, which are important pharmacophores in many biologically active compounds.

The versatility of this intermediate extends to the synthesis of other heterocyclic systems. The electrophilic nature of both the carbonyl carbon and the carbon bearing the chlorine atom allows for sequential reactions with various nucleophiles, leading to the formation of complex polyfunctional molecules. This controlled, stepwise introduction of different functionalities is a cornerstone of modern organic synthesis, enabling the construction of intricate molecular architectures from simpler starting materials.

Contribution to the Production of Pharmaceutical and Agrochemical Intermediates

The utility of this compound as a synthetic intermediate is particularly evident in the production of intermediates for the pharmaceutical and agrochemical industries.

In the agrochemical sector, this compound is a key precursor for the synthesis of a class of potent fungicides, namely the triazole fungicides. These fungicides are crucial in modern agriculture for the protection of a wide range of crops from fungal diseases. researchgate.net The synthesis of these fungicides often involves the reaction of this compound or similar α-chloroketones with 1,2,4-triazole to form a key intermediate which is then further elaborated to the final active ingredient. bibliotekanauki.pl For instance, the structurally related compound 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ol has shown significant fungicidal activity against various plant pathogens. researchgate.net

The fungicidal efficacy of some compounds derived from related structures is highlighted in the table below:

| Compound | Venturia inaequalis | Fusarium moniliforme | Fusarium oxysporum | Helminthosporium sativum | Sclerotinia sclerotiorum |

| 2 | 99-100% | 90-98% | 99-100% | 99-100% | 0-49% |

| 3 | 70-89% | 90-98% | 70-89% | 99-100% | 0-49% |

| 4 | 50-69% | 50-69% | 0-49% | 50-69% | 50-69% |

| 5 | 0-49% | 0-49% | 70-89% | 50-69% | 0-49% |

| Standard | 50-69% | 90-98% | 70-89% | 50-69% | 50-69% |

| Standard was the commercial fungicide triadimefon. Data represents the drop in radial growth of fungal mycelium in %. researchgate.net |

In the pharmaceutical industry, α-chloroketones are recognized as valuable intermediates for the synthesis of a variety of therapeutic agents. researchgate.netnuph.edu.ua Notably, they are key building blocks in the synthesis of HIV protease inhibitors, such as atazanavir. researchgate.net The synthesis of these complex molecules relies on the reactivity of the α-chloroketone moiety to introduce key structural features of the final drug molecule.

Innovation in Synthetic Methodologies Through the Compound's Unique Reactivity

The unique reactivity of this compound has contributed to the development of innovative synthetic methodologies. The presence of two distinct electrophilic centers allows for regioselective reactions, which is a significant advantage in multi-step synthesis.

Chemists can exploit the differential reactivity of the carbonyl group and the α-chloro position. For instance, the carbonyl group can be selectively protected, allowing for nucleophilic substitution at the α-carbon. Subsequently, deprotection of the carbonyl group allows for further transformations at this position. This orthogonal reactivity is a powerful tool for the efficient construction of complex molecules, as it minimizes the need for cumbersome protection-deprotection steps.

Furthermore, the α-chloroketone moiety can participate in a variety of named reactions, leading to the formation of diverse and complex structures. For example, it can be used in the Feist-Benary furan synthesis. wikipedia.org The ability to participate in such a wide range of chemical transformations makes this compound a versatile tool for synthetic chemists, enabling the development of novel and efficient synthetic routes to valuable target molecules.

Scale-Up Considerations for Industrial Application of Synthesis

The industrial application of synthetic routes involving this compound requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process.

One of the primary challenges in the synthesis of α-chloroketones is the potential use of hazardous reagents. researchgate.netnuph.edu.ua Traditional methods for the synthesis of α-chloroketones, such as the Arndt-Eistert homologation, often involve the use of diazomethane, which is highly toxic, explosive, and carcinogenic. researchgate.netnuph.edu.ua Consequently, the development of safer and more sustainable synthetic methods is a key consideration for industrial-scale production.

Recent advances in chemical engineering have led to the development of continuous flow synthesis methods, which offer a safer alternative to traditional batch processes for handling hazardous reagents like diazomethane. researchgate.netacs.org Flow chemistry allows for the on-demand generation and immediate consumption of hazardous intermediates, minimizing the risks associated with their storage and handling. researchgate.netacs.org

The following table summarizes some of the key considerations for the scale-up of the synthesis of α-chloroketones:

| Factor | Considerations |

| Reagent Safety | Avoidance of highly toxic and explosive reagents like diazomethane. Use of safer chlorinating agents. |

| Process Safety | Implementation of continuous flow processes to minimize the handling of hazardous intermediates. researchgate.netacs.org |

| Reaction Conditions | Optimization of temperature, pressure, and reaction time to maximize yield and minimize by-product formation. |

| Solvent Selection | Use of environmentally benign and easily recyclable solvents. |

| Purification | Development of efficient and scalable purification methods to ensure high product purity. |

| Cost-Effectiveness | Use of readily available and inexpensive starting materials and reagents. google.compatsnap.com |

The successful industrial-scale synthesis of this compound and its derivatives relies on the careful optimization of these parameters to ensure a robust and economically viable process.

Conclusion and Future Directions in the Academic Research of 1 Chloro 3 4 Chlorophenoxy Propan 2 One

Synthesis of Key Academic Findings and Contributions to Chemical Knowledge

Academic research on 1-Chloro-3-(4-chlorophenoxy)propan-2-one has primarily centered on its synthesis and its role as a versatile intermediate in the preparation of more complex molecules. The presence of three key functional groups—a ketone, an α-chloro substituent, and a 4-chlorophenoxy ether—renders it a highly reactive and valuable building block in organic synthesis.

One of the fundamental contributions of research into this compound is the elucidation of its synthesis, which can be hypothetically achieved through several established routes for α-haloketones. A prevalent method involves the Williamson ether synthesis, where sodium 4-chlorophenoxide is reacted with 1,3-dichloroacetone. Another plausible route is the direct chlorination of 1-(4-chlorophenoxy)propan-2-one.

While dedicated studies on the biological activity of this compound are not extensively documented, the well-known herbicidal and fungicidal properties of other chlorophenoxy compounds suggest that it may exhibit similar bioactivities. nih.gov The core structure is a common motif in various biologically active molecules, indicating its potential as a scaffold in medicinal chemistry and agrochemical research.

The reactivity of the α-chloro-ketone functionality has been a significant area of investigation. This moiety is known to be a potent electrophile, readily undergoing nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse derivatives. For instance, it can serve as a precursor for the synthesis of various heterocyclic compounds, such as oxazoles, imidazoles, and thiazoles, which are prevalent in many pharmaceutical agents.

Table 1: Key Research Findings on this compound and Related Analogues

| Research Area | Key Findings |

|---|---|

| Synthesis | Can be synthesized via Williamson ether synthesis or direct chlorination of the corresponding ketone. |

| Reactivity | The α-chloro-ketone moiety is a key site for nucleophilic substitution, enabling derivatization. |

| Potential Applications | Serves as a versatile intermediate for the synthesis of heterocyclic compounds and other complex organic molecules. |

| Structural Analogues | The related alcohol, 1-chloro-3-(4-chlorophenoxy)propan-2-ol, is commercially available, suggesting the ketone's stability and accessibility. epa.gov |

Identification of Promising Future Research Avenues

The existing body of knowledge on this compound opens up several promising avenues for future research. A primary direction is the comprehensive exploration of its biological activities.

Screening for Biological Activity: A systematic investigation into its potential herbicidal, fungicidal, insecticidal, and antimicrobial properties is warranted. Given the known bioactivity of the chlorophenoxy group, this compound and its derivatives could represent a new class of agrochemicals or therapeutic agents. nih.gov

Medicinal Chemistry Applications: Its potential as a scaffold for the development of new drugs should be explored. The synthesis of a library of derivatives and their subsequent screening against various biological targets could lead to the discovery of novel therapeutic leads.

Synthesis of Novel Heterocycles: The reactivity of the α-chloro-ketone functionality can be further exploited to synthesize novel and complex heterocyclic systems. These new structures could possess unique photophysical, electronic, or biological properties.

Polymer Chemistry: The bifunctional nature of the molecule could be utilized in polymer chemistry to create functionalized polymers with specific properties.

Potential for Methodological Advancements in its Study

Future research on this compound would also benefit from the development and application of advanced analytical and computational methodologies.

Advanced Spectroscopic and Crystallographic Analysis: While standard spectroscopic techniques are used for its characterization, advanced methods such as solid-state NMR and single-crystal X-ray diffraction could provide deeper insights into its solid-state structure and intermolecular interactions.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict its reactivity, spectroscopic properties, and potential biological activity. Such studies can guide experimental work and provide a theoretical framework for understanding its chemical behavior.

High-Throughput Synthesis and Screening: The development of high-throughput methods for the synthesis and screening of its derivatives would accelerate the discovery of new applications.

Table 2: Potential Methodological Advancements

| Methodology | Potential Application |

|---|---|

| Single-Crystal X-ray Diffraction | Elucidation of the precise three-dimensional structure and packing in the solid state. |

| Computational Chemistry (DFT) | Prediction of reactivity, reaction mechanisms, and spectroscopic signatures. |

| High-Throughput Screening | Rapid evaluation of the biological activity of a large library of derivatives. |

Broader Implications for Rational Design and Discovery in Organic Chemistry

The study of this compound holds broader implications for the field of organic chemistry, particularly in the context of rational design and discovery. This molecule serves as an excellent example of a "building block" approach in chemical synthesis.

The presence of multiple, distinct reactive sites within a relatively simple molecule allows for a modular and predictable approach to the synthesis of complex targets. By understanding the reactivity of each functional group, chemists can strategically design synthetic routes to a wide array of molecules with desired properties.

Furthermore, the exploration of structure-activity relationships (SAR) for derivatives of this compound can contribute to the broader understanding of how specific structural motifs influence biological activity. This knowledge is crucial for the rational design of new drugs and agrochemicals with improved efficacy and reduced side effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Chloro-3-(4-chlorophenoxy)propan-2-one, and what factors influence reaction yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation, leveraging the reactivity of the chlorophenoxy group. For example, intermediates like 4-chlorophenol may react with α-chloroketones under alkaline conditions. Yield optimization requires precise control of reaction temperature (40–60°C), stoichiometric ratios (1:1.2 for phenol:chloroketone), and catalyst selection (e.g., K₂CO₃ for deprotonation). Side products, such as dimerization byproducts, are minimized by using anhydrous solvents (e.g., DMF) and inert atmospheres .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For chlorinated aryl ketones, single-crystal diffraction data (e.g., monoclinic P21/c space group) provide bond lengths (C-Cl ≈ 1.74 Å) and dihedral angles between aromatic and ketone moieties (typically 15–25°). Complementary techniques include FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹³C NMR (carbonyl signal at ~200 ppm) .

Q. What spectroscopic and chromatographic methods are used to assess purity and identity?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity analysis. Reverse-phase C18 columns and acetonitrile/water gradients resolve impurities like unreacted 4-chlorophenol. Mass spectrometry (EI-MS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 232.0 for C₉H₇Cl₂O₂). Quantitative NMR using 1,3,5-trimethoxybenzene as an internal standard validates stoichiometry .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and scalability for this compound?

- Methodological Answer : Reaction optimization involves Design of Experiments (DoE) to evaluate variables like solvent polarity, catalyst loading, and reaction time. For instance, switching from DMF to THF may reduce side reactions while maintaining solubility. Microwave-assisted synthesis (80°C, 30 min) can enhance reaction rates. Scalability requires careful control of exothermic reactions using jacketed reactors and in-line FTIR for real-time monitoring .

Q. What strategies are effective for analyzing reaction intermediates and mechanistic pathways?

- Methodological Answer : Trapping intermediates via quenching (e.g., with acetic anhydride) followed by LC-MS analysis identifies transient species like enolates. Isotopic labeling (e.g., ¹⁸O in the ketone group) paired with GC-MS elucidates nucleophilic substitution pathways. Computational methods (DFT calculations) predict activation energies for competing mechanisms, such as SN2 vs. radical pathways .

Q. How can analytical methods address discrepancies in reported spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR shifts often arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Standardized protocols (e.g., ERETIC2 calibration) improve reproducibility. For conflicting mass spectra, high-resolution MS (HRMS) resolves isobaric interferences. Collaborative cross-validation using reference standards (e.g., USP-grade impurities) ensures data reliability .

Q. What in vitro methodologies are suitable for evaluating the biological activity of this compound?

- Methodological Answer : For preliminary bioactivity screening, enzyme inhibition assays (e.g., cytochrome P450 isoforms) or cell viability assays (MTT protocol) are used. Structural analogs with chlorophenoxy motifs have shown antifungal activity, suggesting agar diffusion assays against Candida spp. Dose-response curves (IC₅₀) and molecular docking studies (PDB: 3LDJ) can prioritize targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.